![molecular formula C22H27N5O5 B2644310 ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 847916-62-5](/img/structure/B2644310.png)
ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrimido[1,2-g]purine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include substituted purines and ethyl acetate derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Drug Discovery
D389-0488 is included in several screening libraries aimed at identifying new therapeutic agents. Its structural features suggest potential interactions with biological targets relevant to various diseases.
Screening Libraries
- SmartTM Library : Contains 51,161 compounds.
- Targeted Diversity Library : Comprises 40,567 compounds.
- Stock Database : Part of a larger collection of 1.7 million compounds.
These libraries facilitate high-throughput screening processes essential for drug discovery initiatives.
Biological Activities
Research indicates that D389-0488 exhibits promising biological activities:
- Antiviral Properties : Preliminary studies have indicated that compounds with similar structural motifs may inhibit viral replication mechanisms.
- Anticancer Activities : The compound's ability to interact with cellular pathways involved in cancer progression has been a focal point of investigation. Its structural analogs have shown efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to D389-0488:
- Synthesis and Evaluation of Pyrimidine Derivatives :
- Multicomponent Reactions :
- Mechanistic Studies :
作用機序
The mechanism of action of ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
- Ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
- Ethyl 2-[9-(4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Uniqueness
Ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is unique due to its specific ethoxyphenyl substitution, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
生物活性
Ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate (referred to as D389-0488) is a complex organic compound that has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of D389-0488 is C22H27N5O5 with a distinctive structure that includes a pyrimidine core linked to an ethoxyphenyl group. The compound's IUPAC name is ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-pyrimido[1,2-g]purin-3-yl]acetate. Its structural representation is crucial for understanding its interaction with biological targets.
Synthesis
The synthesis of D389-0488 involves multi-step organic reactions:
- Preparation of the Core Structure : The pyrimidine framework is synthesized first.
- Functional Group Modifications : Subsequent reactions introduce the ethoxyphenyl and methyl groups.
- Final Esterification : The final product is achieved through esterification reactions using reagents like ethyl acetate and various catalysts to enhance yields.
Antiviral Properties
Recent studies have highlighted the antiviral potential of D389-0488 against SARS-CoV-2. Molecular docking studies revealed that the compound interacts effectively with the main protease (M Pro) and papain-like protease (PL Pro), which are critical targets for COVID-19 treatment. The binding affinities observed ranged from −7.2 to −8.5 kcal/mol, indicating strong interactions with these proteins .
Antitumor Activity
D389-0488 has also been investigated for its antitumor properties. Compounds with similar pyrimidine structures have shown cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cell Line : IC50 values indicate significant cytotoxicity.
- Mechanisms : The compound's action may involve inhibition of key enzymes associated with tumor growth .
Other Biological Activities
The literature suggests that derivatives of pyrimidine compounds exhibit a wide range of biological activities:
- Antibacterial and Antifungal : Some studies report antimicrobial properties with effective concentrations noted in various assays.
- Anti-inflammatory and Antidiabetic : The compound may modulate inflammatory pathways and glucose metabolism .
The mechanism through which D389-0488 exerts its biological effects involves:
- Enzyme Inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
- Receptor Interaction : Potential modulation of receptor activity influencing cellular signaling pathways.
- Molecular Docking Insights : Computational studies provide insights into binding interactions that facilitate these effects .
Data Summary
Case Studies
- COVID-19 Research : A study demonstrated D389-0488's potential as a lead compound for developing antiviral therapies targeting SARS-CoV-2 proteases .
- Cancer Treatment Exploration : Investigations into the cytotoxicity of pyrimidine derivatives showed promising results against various cancer types indicating a potential therapeutic role for D389-0488 in oncology .
特性
IUPAC Name |
ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-5-31-16-9-7-15(8-10-16)25-11-14(3)12-26-18-19(23-21(25)26)24(4)22(30)27(20(18)29)13-17(28)32-6-2/h7-10,14H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISQEZAAGCETRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。